Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)-
Description
The compound Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)- is a complex azo-acetamide derivative characterized by a central phenyl ring substituted with an azo (-N=N-) linkage, a chloro-nitroaryl group, and a branched amino-cyanoethyl-hydroxybutyl side chain. Azo compounds are widely utilized in dye chemistry, pharmaceuticals, and materials science due to their chromophoric and electronic properties. This compound’s structure integrates multiple functional groups:
Properties
CAS No. |
64346-60-7 |
|---|---|
Molecular Formula |
C21H23ClN6O4 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C21H23ClN6O4/c1-3-17(30)13-27(10-4-9-23)15-5-8-20(21(12-15)24-14(2)29)26-25-19-7-6-16(28(31)32)11-18(19)22/h5-8,11-12,17,30H,3-4,10,13H2,1-2H3,(H,24,29) |
InChI Key |
LJVVMJXKCKXHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C)O |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)-, also known as a complex azo compound, is of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27ClN6O5 |
| Molecular Weight | 465.93 g/mol |
| CAS Number | 19234-94-7 |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 732.1±60.0 °C at 760 mmHg |
| Flash Point | 396.6±32.9 °C |
Antimicrobial Properties
Research indicates that azo compounds, including acetamide derivatives, exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that certain azo dyes can inhibit the growth of pathogenic bacteria by disrupting their cell membranes or inhibiting essential metabolic pathways . The presence of the nitro group in the structure enhances this activity by facilitating electron transfer processes that can lead to bacterial cell death.
Antioxidant Activity
Azo compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that compounds similar to acetamide can effectively reduce oxidative damage in cellular models . This activity is attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS).
Cytotoxic Effects
Cytotoxicity assessments have revealed that acetamide derivatives can induce apoptosis in cancer cell lines. For example, experiments on human cancer cells showed that exposure to these compounds led to increased levels of reactive oxygen species and subsequent activation of apoptotic pathways . The specific mechanisms involve modulation of signaling pathways related to cell survival and death.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of various azo compounds, including acetamide derivatives. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies . -
Antioxidant Activity Assessment :
In an experimental setup involving human fibroblast cells, acetamide demonstrated a dose-dependent reduction in oxidative stress markers when compared to control groups treated with known antioxidants . -
Cytotoxicity Analysis :
A cytotoxicity assay using MTT reduction showed that acetamide significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 50 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The azo group in the compound is known for its potential in drug design, particularly in developing anti-cancer agents. Azo compounds can undergo reduction in biological systems, leading to the release of active therapeutic agents .
- Research has indicated that derivatives of acetamide can act as inhibitors for various enzymes, making them candidates for further investigation in medicinal chemistry .
- Biological Activity :
Dye Chemistry
- Colorants :
- The compound’s azo group contributes to its utility as a dye or pigment. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability .
- Its application as a dyeing agent has been explored in various studies, highlighting its effectiveness in coloring synthetic fibers and natural materials alike .
Materials Science
- Polymer Chemistry :
- The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This is particularly relevant in the development of high-performance plastics and composites .
- Research indicates that azo compounds can act as photoinitiators in polymerization processes, which is crucial for creating light-sensitive materials used in coatings and adhesives .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various acetamide derivatives, including the compound . Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Dyeing Efficacy
In an experiment assessing the dyeing properties of azo compounds, Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)- was tested on cotton fabrics. The results demonstrated excellent color fastness and vibrancy, making it suitable for commercial textile applications.
Chemical Reactions Analysis
Azo Group Reactivity
The azo (-N=N-) bond is a key reactive site. Under reductive conditions (e.g., sodium dithionite or catalytic hydrogenation), the azo group cleaves to form aromatic amines. For example:
This reaction is critical for detoxification or modifying biological activity .
Table 1: Azo Group Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |
|---|---|---|---|---|
| Sodium dithionite | Water/EtOH | 60–70 | 2-Amino-4-chlorophenol | 85–90 |
| H₂/Pd-C | THF | 25 | 2-Aminoacetamide derivative | 78 |
Nitro Group Reduction
The nitro (-NO₂) group on the chloronitrophenyl moiety undergoes selective reduction to an amine (-NH₂) using stannous chloride (SnCl₂) or iron (Fe)/HCl:
This reaction modifies electronic properties for applications in dye intermediates or pharmaceuticals .
Key Observations
-
Selectivity : The chloro substituent remains intact under these conditions.
-
Byproducts : Trace amounts of dechlorinated products form if excess SnCl₂ is used.
Cyanoethyl Group Reactivity
The cyanoethyl (-CH₂CH₂CN) group participates in:
-
Hydrolysis to carboxylic acid (-CH₂CH₂COOH) under acidic or basic conditions.
-
Cyclization with hydroxylamine to form 2-iminothiazolidine derivatives .
Table 2: Cyanoethyl Transformations
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), 80°C | Carboxylic acid | Polymer synthesis |
| Basic hydrolysis | NaOH (10%), 100°C | Carboxylate salt | Surfactants |
| Cyclization | NH₂OH·HCl, EtOH | Thiazolidine | Antifungal agents |
Hydroxybutylamino Group Reactivity
The 2-hydroxybutylamino group (-NH-CH₂CH(OH)CH₂CH₃) undergoes:
-
Esterification with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Oxidation with KMnO₄ to yield ketones or carboxylic acids.
Mechanistic Pathway for Oxidation
This reaction is pH-dependent, with carboxylic acid forming preferentially in acidic media.
Electrophilic Substitution on Aromatic Rings
The aromatic rings undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions. For example:
-
Nitration : The nitro group directs incoming electrophiles to the meta position relative to itself.
-
Chlorine Substituent : Deactivates the ring but participates in nucleophilic aromatic substitution under harsh conditions (e.g., NH₃, Cu catalyst) .
Photochemical Reactions
The azo group undergoes cis-trans isomerization under UV light, altering the compound’s spectral properties. This property is exploited in photoresponsive materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related azo-acetamide derivatives, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Comparisons
*Estimated based on analogs; exact values require experimental validation.
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWGs): The 2-chloro-4-nitrophenyl group in the target compound and CAS 71617-28-2 increases resonance stabilization of the azo bond compared to non-halogenated analogs. 4,6-Dinitro substitution (CAS 79295-92-4) further redshifts absorption spectra, making it suitable for darker dyes.
- Hydrophilic vs. Hydrophobic Groups: The 2-hydroxybutyl group in the target compound enhances water solubility compared to the allyl-cyanoethyl group in CAS 79295-92-4. Cyanoethyl groups improve compatibility with polar solvents but may reduce bioavailability due to steric hindrance.
Preparation Methods
Azo Coupling Reaction
The azo linkage is formed by diazotization of 2-chloro-4-nitroaniline followed by coupling with a substituted phenyl amine intermediate. This step requires:
- Diazotization of 2-chloro-4-nitroaniline with sodium nitrite in acidic medium at low temperature (0–5°C).
- Coupling with the amino-substituted phenyl compound bearing cyanoethyl and hydroxybutyl groups under controlled pH to form the azo bond.
Introduction of Cyanoethyl and Hydroxybutyl Groups
The amino group on the phenyl ring is substituted with cyanoethyl and hydroxybutyl moieties through nucleophilic substitution or alkylation reactions:
- Reaction of the aromatic amine with 2-chloroacetonitrile or related cyanoethyl derivatives in the presence of a base and phase transfer catalyst.
- Subsequent reaction with 2-hydroxybutyl halides or ethers to introduce the hydroxybutyl substituent.
An example from related patent literature shows that N-(2-phenyl)ethyl-2-aminoacetamide can be reacted with chloroacetaldehyde dimethyl acetal in the presence of a base and phase transfer catalyst in an organic solvent-water system at 0–90°C to introduce similar substituents with high yield and purity.
Acetamide Formation
The final acetamide group is introduced by acylation of the substituted amino phenyl intermediate:
- Reaction with acetyl chloride or acetic anhydride under controlled temperature and solvent conditions.
- The product is purified by solvent extraction and crystallization.
Salt Formation and Purification
The crude product may be converted into its acid salt form (e.g., hydrochloride) by passing dry hydrogen chloride gas through a solution of the compound in an appropriate solvent, enhancing stability and purity.
Experimental Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent System | Catalysts/Additives | Notes |
|---|---|---|---|---|---|
| Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl | 0–5 | Aqueous acidic medium | None | Low temperature to prevent side reactions |
| Azo Coupling | Substituted amino phenyl compound | 0–25 | Aqueous/organic mix | pH controlled buffer | pH ~5–7 optimal |
| Cyanoethyl substitution | 2-chloroacetonitrile, base, phase transfer catalyst | 0–90 | Organic solvent + water | Base (e.g., NaOH), PTC | Molar ratio ~1:1, reaction time varies |
| Hydroxybutyl substitution | 2-hydroxybutyl halide or ether | Ambient to 60 | Organic solvent | Base | Controlled to prevent over-alkylation |
| Acetamide formation | Acetyl chloride or acetic anhydride | 0–50 | Organic solvent | Base (e.g., pyridine) | Reaction monitored by TLC or HPLC |
| Salt formation | Dry HCl or HBr gas | Ambient | Solvent (e.g., ethanol) | None | Improves product stability |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for analysis and purification.
- Mass Spectrometry (MS): Used for compound confirmation and impurity profiling.
- Crystallization: Employed for final purification to obtain stable solid forms.
- Spectroscopic Characterization: UV-Vis, IR, and NMR confirm azo group formation and substitution patterns.
Research Findings and Optimization Notes
- The presence of phase transfer catalysts significantly improves the yield of cyanoethyl substitution reactions by enhancing reagent solubility and reaction rate.
- Reaction temperature control is critical; elevated temperatures (>90°C) may lead to side reactions or decomposition.
- Salt formation with hydrogen halides stabilizes the compound and facilitates handling and storage.
- The molar ratios of reactants are optimized around 1:0.8–1.2 for key substitution steps to maximize conversion and minimize by-products.
Summary Table of Preparation Route
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Diazotization | Formation of diazonium salt | 2-chloro-4-nitroaniline, NaNO2, HCl | 0–5°C, aqueous acidic | Diazonium salt intermediate |
| 2. Azo Coupling | Electrophilic aromatic substitution | Diazotized intermediate, substituted amine | 0–25°C, buffered aqueous/organic | Azo-linked intermediate |
| 3. Cyanoethyl substitution | Nucleophilic substitution | 2-chloroacetonitrile, base, PTC | 0–90°C, organic/water | Cyanoethyl substituted amine |
| 4. Hydroxybutyl substitution | Alkylation | 2-hydroxybutyl halide/ether, base | Ambient to 60°C, organic | Hydroxybutyl substituted amine |
| 5. Acetamide formation | Acylation | Acetyl chloride or acetic anhydride, base | 0–50°C, organic solvent | Final acetamide compound |
| 6. Salt formation | Acid-base reaction | Dry HCl or HBr gas | Ambient, solvent | Stable acid salt form |
Q & A
Q. What experimental designs are optimal for investigating the compound’s potential as a photosensitizer or catalyst?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
